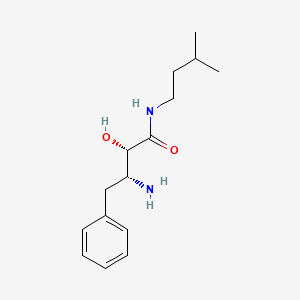

3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

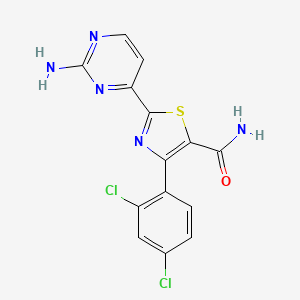

El compuesto “PMID1738140C9” es conocido por su inhibición selectiva de la aspartilaminopeptidasa citosólica (DNPEP), lo que lo distingue de la arginilaminopeptidasa (aminopeptidasa B, RNPEP) y la aminopeptidasa N microsomal (ANPEP) . Esta especificidad lo convierte en una herramienta valiosa en la investigación bioquímica, particularmente en estudios que involucran enzimas aminopeptidasas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de “PMID1738140C9” involucra una serie de reacciones orgánicas diseñadas para lograr una alta selectividad y rendimiento. La ruta sintética exacta y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente. los métodos generales para sintetizar compuestos similares generalmente involucran una síntesis orgánica de varios pasos, incluidos pasos de protección y desprotección, transformaciones selectivas de grupos funcionales y técnicas de purificación como la cromatografía.

Métodos de Producción Industrial: La producción industrial de “PMID1738140C9” probablemente implicaría escalar los métodos de síntesis de laboratorio para acomodar volúmenes más grandes. Este proceso incluiría la optimización de las condiciones de reacción para una mayor eficiencia, la implementación de técnicas de química de flujo continuo y la garantía del cumplimiento de las normas de seguridad y ambientales.

Análisis De Reacciones Químicas

Tipos de Reacciones: “PMID1738140C9” se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en formas reducidas, alterando su actividad y propiedades.

Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las condiciones varían dependiendo del sustituyente, pero los reactivos típicos incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir compuestos más saturados.

Aplicaciones Científicas De Investigación

“PMID1738140C9” tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un inhibidor selectivo en estudios que involucran enzimas aminopeptidasas, lo que ayuda a dilucidar los mecanismos y funciones de las enzimas.

Biología: El compuesto ayuda a comprender el papel de las aminopeptidasas en los procesos celulares y los estados de enfermedad.

Medicina: La investigación sobre sus posibles aplicaciones terapéuticas incluye investigar sus efectos en enfermedades donde la actividad de la aminopeptidasa está implicada.

Industria: Puede utilizarse en el desarrollo de inhibidores enzimáticos para diversas aplicaciones industriales, incluidos los productos farmacéuticos y la biotecnología.

Mecanismo De Acción

El mecanismo de acción de “PMID1738140C9” implica su inhibición selectiva de la aspartilaminopeptidasa citosólica (DNPEP). Al unirse al sitio activo de DNPEP, el compuesto evita que la enzima catalice la hidrólisis de los enlaces peptídicos. Esta inhibición interrumpe la función normal de DNPEP, lo que lleva a efectos posteriores en los procesos celulares que dependen de la actividad de la aminopeptidasa .

Compuestos Similares:

- Inhibidores de la arginilaminopeptidasa (aminopeptidasa B, RNPEP)

- Inhibidores de la aminopeptidasa N microsomal (ANPEP)

Comparación: “PMID1738140C9” es único en su alta selectividad para la aspartilaminopeptidasa citosólica (DNPEP) en comparación con otros inhibidores de la aminopeptidasa. Esta especificidad permite estudios más específicos y posibles aplicaciones terapéuticas con menos efectos fuera del objetivo. Los compuestos similares pueden inhibir múltiples aminopeptidasas, lo que lleva a efectos más amplios pero menos específicos.

Comparación Con Compuestos Similares

- Argininyl aminopeptidase (aminopeptidase B, RNPEP) inhibitors

- Microsomal aminopeptidase N (ANPEP) inhibitors

Comparison: “PMID1738140C9” is unique in its high selectivity for cytosolic aspartyl aminopeptidase (DNPEP) compared to other aminopeptidase inhibitors. This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects. Similar compounds may inhibit multiple aminopeptidases, leading to broader but less specific effects.

Propiedades

Fórmula molecular |

C15H24N2O2 |

|---|---|

Peso molecular |

264.36 g/mol |

Nombre IUPAC |

(2S,3R)-3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide |

InChI |

InChI=1S/C15H24N2O2/c1-11(2)8-9-17-15(19)14(18)13(16)10-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10,16H2,1-2H3,(H,17,19)/t13-,14+/m1/s1 |

Clave InChI |

WABAJXKDQWZIOJ-KGLIPLIRSA-N |

SMILES isomérico |

CC(C)CCNC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

SMILES canónico |

CC(C)CCNC(=O)C(C(CC1=CC=CC=C1)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methyl-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10770293.png)

![1-[5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl]ethen-1-amine](/img/structure/B10770294.png)

![[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)

![(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B10770312.png)

![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)

![1-[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B10770320.png)

![[125I]-I-Bop](/img/structure/B10770330.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)

![Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate](/img/structure/B10770341.png)

![[3H]Diprenorphine](/img/structure/B10770348.png)

![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)

![3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide](/img/structure/B10770372.png)

![Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-](/img/structure/B10770377.png)